DIETHYL ISOAMYLMALONATE
Overview
Description
DIETHYL ISOAMYLMALONATE is an organic compound with the molecular formula C12H22O4. It is also known by several other names, including diethyl (3-methylbutyl)propanedioate and propanedioic acid, 2-(3-methylbutyl)-, diethyl ester . This compound is a diethyl ester of malonic acid, where the malonic acid is substituted with an isopentyl group. It is a colorless liquid with various applications in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
Diethyl Isoamylmalonate, also known as Diethyl 2-isopentylmalonate or Diethyl isopentylmalonate, is primarily used for proteomics research . .
Biochemical Pathways
This compound is used in proteomics research , suggesting it may interact with proteins or influence protein-related pathways.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at room temperature and has a boiling point of 248°C , which may influence its pharmacokinetic properties.
Result of Action
As a biochemical used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the compound should be stored at room temperature , suggesting that temperature could be an important environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL ISOAMYLMALONATE can be synthesized through the esterification of malonic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid and isopentyl alcohol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of diethyl isopentylmalonate may involve continuous esterification processes where malonic acid and isopentyl alcohol are fed into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
DIETHYL ISOAMYLMALONATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopentyl alcohol.
Alkylation: The compound can undergo alkylation reactions at the methylene group between the ester groups, forming substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Alkylation: Requires strong bases such as sodium hydride or sodium ethoxide and alkyl halides.
Condensation: Uses reagents like sodium ethoxide and carbonyl compounds.
Major Products Formed
Hydrolysis: Malonic acid and isopentyl alcohol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Scientific Research Applications
DIETHYL ISOAMYLMALONATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics due to its ester functionality.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the isopentyl substitution.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Ethyl acetoacetate: A β-keto ester with similar reactivity in condensation reactions.
Uniqueness
DIETHYL ISOAMYLMALONATE is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to other malonates. This substitution can influence the compound’s reactivity and its applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
diethyl 2-(3-methylbutyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCIHOJXMCSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202281 | |
Record name | Diethyl isopentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-08-3 | |
Record name | Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5398-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl isopentylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5398-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl isopentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl isopentylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl isopentylmalonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT8QT93GZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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